molecular formula C11H9NO3 B8309113 4-Methyl-3-(3-furyl)nitrobenzene CAS No. 710351-87-4

4-Methyl-3-(3-furyl)nitrobenzene

Cat. No.: B8309113
CAS No.: 710351-87-4
M. Wt: 203.19 g/mol
InChI Key: TUVXPFIKWFDPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-furyl)nitrobenzene is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

710351-87-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenyl)furan

InChI

InChI=1S/C11H9NO3/c1-8-2-3-10(12(13)14)6-11(8)9-4-5-15-7-9/h2-7H,1H3

InChI Key

TUVXPFIKWFDPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-4-methyl nitrobenzene 1 (421 mg, 2.0 mmol), 3-furan boronic acid 2 (452 mg, 4.0 mmol), diisopropylethylamine (1.4 mL, 8.0 mmol), and Pd(dppf)Cl2—CH2Cl2 (162 mg, 0.2 mmol) in dry NMP (10 mL) was sparged with Ar for 20 min. The reaction mixture was heated to 80° C. and maintained at that temperature for 16 h. The reaction was allowed to cool to rt and was then partitioned with water and EtOAc. The resulting mixture was filtered through Celite and the phases partitioned and separated. The aqueous portion was extracted with EtOAc (3×) and the combined organic phases were washed with brine, dried (MgSO4), and concentrated. The crude residue was adsorbed onto SiO2 and purified by flash chromatography (9:1 hexanes-EtOAc) to furnish 319 mg (1.57 mmol, 80%) of an off-white solid as 3: 1H NMR (300 MHz, CD3OD) δ 8.16 (d, J=2.5 Hz, 1H), 8.04 (dd, J=2.5, 8.5 Hz, 1H), 7.77 (dd, J=0.8, 1.7 Hz, 1H), 7.63 (app t, J=1.9 Hz, 1H), 7.48 (d, J=8.5 Hz, 1H), 6.72 (dd, J=0.8, 1.9 Hz, 1H), 2.48 (s, 3H).
Quantity
421 mg
Type
reactant
Reaction Step One
Name
3-furan boronic acid
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Yield
80%

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